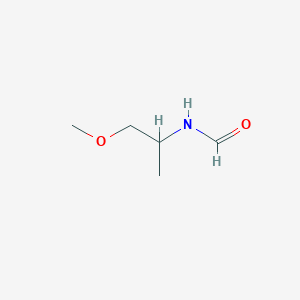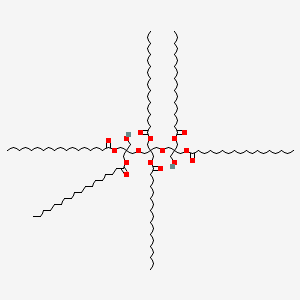
Octadecanoic acid, hexaester with 2,2-bis((3-hydroxy-2,2-bis(hydroxymethyl)propoxy)methyl)-1,3-propanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecanoic acid, hexaester with 2,2-bis((3-hydroxy-2,2-bis(hydroxymethyl)propoxy)methyl)-1,3-propanediol is a complex organic compound. It is known for its unique structure, which includes multiple ester linkages and hydroxyl groups. This compound is often used in various industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, hexaester with 2,2-bis((3-hydroxy-2,2-bis(hydroxymethyl)propoxy)methyl)-1,3-propanediol typically involves esterification reactions. The primary reactants are octadecanoic acid and 2,2-bis((3-hydroxy-2,2-bis(hydroxymethyl)propoxy)methyl)-1,3-propanediol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Octadecanoic acid, hexaester with 2,2-bis((3-hydroxy-2,2-bis(hydroxymethyl)propoxy)methyl)-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids and aldehydes.
Reduction: Reduction reactions typically yield alcohols.
Substitution: Ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Wissenschaftliche Forschungsanwendungen
Octadecanoic acid, hexaester with 2,2-bis((3-hydroxy-2,2-bis(hydroxymethyl)propoxy)methyl)-1,3-propanediol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Employed in the study of lipid metabolism and as a component in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of lubricants, surfactants, and plasticizers.
Wirkmechanismus
The mechanism by which octadecanoic acid, hexaester with 2,2-bis((3-hydroxy-2,2-bis(hydroxymethyl)propoxy)methyl)-1,3-propanediol exerts its effects involves interactions with various molecular targets. The ester linkages and hydroxyl groups allow it to participate in hydrogen bonding and hydrophobic interactions, influencing the behavior of other molecules in its vicinity. These interactions can affect the stability and solubility of compounds, making it useful in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Octadecanoic acid, monoester with pentaerythritol
- Stearic acid, monoester with pentaerythritol
- Pentaerythritol stearic acid ester
Uniqueness
Octadecanoic acid, hexaester with 2,2-bis((3-hydroxy-2,2-bis(hydroxymethyl)propoxy)methyl)-1,3-propanediol is unique due to its multiple ester linkages and hydroxyl groups. This structure provides it with enhanced stability and reactivity compared to similar compounds, making it more versatile in various applications .
Eigenschaften
CAS-Nummer |
68785-03-5 |
|---|---|
Molekularformel |
C123H236O16 |
Molekulargewicht |
1971.2 g/mol |
IUPAC-Name |
[2-(hydroxymethyl)-2-[[2-[[2-(hydroxymethyl)-3-octadecanoyloxy-2-(octadecanoyloxymethyl)propoxy]methyl]-3-octadecanoyloxy-2-(octadecanoyloxymethyl)propoxy]methyl]-3-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C123H236O16/c1-7-13-19-25-31-37-43-49-55-61-67-73-79-85-91-97-115(126)134-109-121(103-124,110-135-116(127)98-92-86-80-74-68-62-56-50-44-38-32-26-20-14-8-2)105-132-107-123(113-138-119(130)101-95-89-83-77-71-65-59-53-47-41-35-29-23-17-11-5,114-139-120(131)102-96-90-84-78-72-66-60-54-48-42-36-30-24-18-12-6)108-133-106-122(104-125,111-136-117(128)99-93-87-81-75-69-63-57-51-45-39-33-27-21-15-9-3)112-137-118(129)100-94-88-82-76-70-64-58-52-46-40-34-28-22-16-10-4/h124-125H,7-114H2,1-6H3 |
InChI-Schlüssel |
VKKILMLMXIQGGE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)(COCC(COCC(CO)(COC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC)(COC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


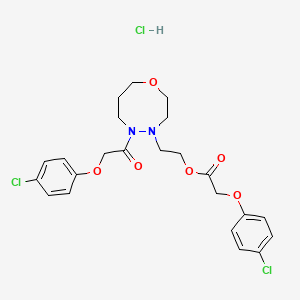
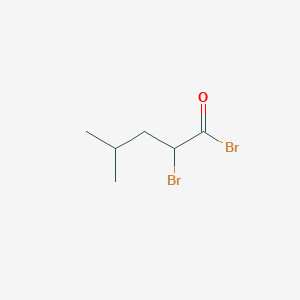

![3H-Indolium, 1,3,3-trimethyl-2-[2-(2-methyl-1H-indol-3-yl)ethenyl]-, acetate](/img/structure/B14459071.png)
![(Diethoxyphosphoryl)methyl [2-(ethenyloxy)ethoxy]acetate](/img/structure/B14459082.png)
![5,5'-(Ethane-1,2-diyl)bis[N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine]](/img/structure/B14459086.png)

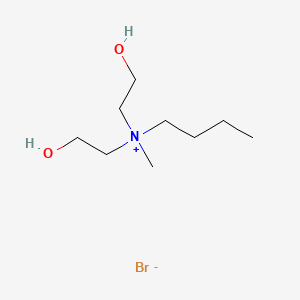
![1(2H)-Naphthalenone, 2-[(2-bromophenyl)methylene]-3,4-dihydro-](/img/structure/B14459101.png)
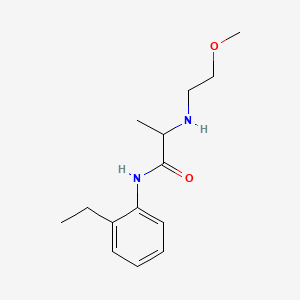

![Ethyl 2-[ethoxy(dimethyl)silyl]propanoate](/img/structure/B14459123.png)
